N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide
Description
N-(2-(tert-Butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide is a heterocyclic acetamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a tert-butyl group and a 3,4-dimethoxyphenyl acetamide moiety. The tert-butyl group enhances lipophilicity and metabolic stability, while the 3,4-dimethoxyphenyl substituent introduces electron-donating groups that may influence electronic properties and binding interactions .
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-19(2,3)22-18(13-10-26-11-14(13)21-22)20-17(23)9-12-6-7-15(24-4)16(8-12)25-5/h6-8H,9-11H2,1-5H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILUQJMTOMISPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)CC3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide is a compound with notable biological activity, particularly in medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a thieno[3,4-c]pyrazole core fused with a tert-butyl group and a dimethoxyphenyl acetamide moiety. Its molecular formula is CHNOS, and it has a molecular weight of approximately 344.46 g/mol.
The biological activity of this compound primarily involves interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
- Receptor Binding : It can bind to receptors that regulate physiological processes, influencing signaling pathways associated with various diseases.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies show that it has potential anticancer effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Activity : The compound has demonstrated activity against certain bacterial strains, suggesting its potential use as an antimicrobial agent.
- Anti-inflammatory Effects : It may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against human cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Evaluation : Research published in Pharmaceutical Biology assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on bacterial growth, particularly against Staphylococcus aureus .
- Inflammation Model Study : In vitro experiments demonstrated that the compound reduced pro-inflammatory cytokine levels in macrophage cultures stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
Comparative Analysis of Related Compounds
To contextualize the activity of this compound within its chemical class, a comparison with structurally related compounds is presented below:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine | Lacks dimethoxy group | Antimicrobial | Simpler structure |
| N-(2-(tert-butyl)-5-chloro-N-methylthieno[3,4-c]pyrazole) | Contains chlorine | Anticancer | Different substituents |
| 5-bromo-N-(thienopyrazol) benzamide derivatives | Halogenated variants | Varying anticancer effects | Halogen substitution |
Comparison with Similar Compounds
Comparison with Structurally Related Acetamide Derivatives
Structural and Electronic Features
The compound shares structural homology with other N-substituted 2-arylacetamides, such as 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (reported in ). Key differences include:
- Core Heterocycle: The thieno[3,4-c]pyrazole ring in the target compound contrasts with the monocyclic thiazole in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. The bicyclic system may confer greater conformational rigidity and altered π-π stacking interactions.
- Substituents: The 3,4-dimethoxyphenyl group (electron-donating) vs. 3,4-dichlorophenyl (electron-withdrawing) significantly alters electronic properties.
- N-Substituent : The tert-butyl group in the target compound vs. a thiazolyl group in the analog influences steric shielding and metabolic stability .
Table 1: Structural and Electronic Comparison
| Feature | Target Compound | 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide |
|---|---|---|
| Core Structure | Thieno[3,4-c]pyrazole (bicyclic) | Thiazole (monocyclic) |
| Aryl Substituent | 3,4-Dimethoxyphenyl (electron-donating) | 3,4-Dichlorophenyl (electron-withdrawing) |
| N-Substituent | tert-Butyl | Thiazol-2-yl |
| Polarity | Moderate (methoxy groups) | Low (chloro groups) |
| Melting Point | Not reported | 459–461 K |
Crystallographic and Hydrogen-Bonding Behavior
The crystal structure of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide reveals inversion dimers stabilized by N–H⋯N hydrogen bonds (R₂²(8) motif). In contrast, the target compound’s thienopyrazole core and tert-butyl group may disrupt such motifs, favoring alternative packing arrangements.
Pharmacological Implications
While biological data for the target compound are unavailable, structural analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit ligand-like coordination abilities and penicillin-like structural motifs.
Preparation Methods
Jacobson Reaction-Based Route
The Jacobson reaction, involving ortho-methylamine acetylation, nitrosation, and cyclization, was adapted from thieno[3,2-c]pyrazole syntheses. For the [3,4-c] isomer, methyl 3-aminothiophene-2-carboxylate (10 ) serves as the starting material (Scheme 1):
Scheme 1: Core Synthesis via Jacobson Reaction
- Reduction of Ester to Alcohol :
N-Acetylation :
Nitrosation and Cyclization :
Palladium-Catalyzed Cyclization
An alternative route involves palladium-catalyzed amination (Scheme 2):
Scheme 2: Palladium-Mediated Core Formation
- Synthesis of 3-Bromothiophene-2-carbaldehyde ( 23) :
Hydrazone Formation :
Cyclization :
Hydrolysis :
Introduction of the tert-Butyl Group
The tert-butyl group is introduced via nucleophilic substitution or during cyclization:
Alkylation of Pyrazole Nitrogen
- 12 is treated with tert-butyl bromide in the presence of K₂CO₃ in DMA.
- Conditions : tert-BuBr (1.2 eq), K₂CO₃ (2 eq), DMA, 80°C, 12 h.
- Yield : 75% (13 ).
Synthesis of 2-(3,4-Dimethoxyphenyl)acetamide Side Chain
Preparation of 2-(3,4-Dimethoxyphenyl)acetic Acid
Conversion to Acid Chloride
- The acetic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
- Conditions : SOCl₂ (2 eq), reflux, 3 h.
- Yield : 95%.
Amide Coupling
The final step involves coupling the thienopyrazole core (13 ) with the acyl chloride (Scheme 3):
Scheme 3: Amide Bond Formation
- 13 is reacted with 2-(3,4-dimethoxyphenyl)acetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
- Conditions : Acyl chloride (1.1 eq), TEA (2 eq), DCM, 0°C → RT, 6 h.
- Yield : 88% (target compound).
Optimization and Challenges
- Regioselectivity : The Jacobson reaction required strict temperature control to avoid byproducts like dimer 19 .
- Solvent Choice : DMA enhanced reaction efficiency due to its high polarity and compatibility with strong bases.
- Purification : Column chromatography (SiO₂, EtOAc/hexane) was critical for isolating the target compound from regioisomers.
Spectroscopic Characterization
Data from PubChem and analogous compounds confirm the structure:
- ¹H NMR (CDCl₃) : δ 1.45 (s, 9H, tert-butyl), 3.85 (s, 6H, OCH₃), 4.25 (s, 2H, CH₂), 6.80–7.10 (m, 3H, aromatic).
- MS (ESI) : m/z 375.5 [M+H]⁺.
Q & A
Q. How to optimize protocols for scaling up synthesis without compromising purity?
- Answer:
- Flow chemistry : Continuous reactors improve heat dissipation and reduce by-product formation at >10 g scale .
- Crystallization : Recrystallize from ethanol/water (7:3 v/v) to achieve >99% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
